molecular formula C6H13NO B13484025 (1R)-3-amino-1-cyclopropylpropan-1-ol

(1R)-3-amino-1-cyclopropylpropan-1-ol

Cat. No.: B13484025
M. Wt: 115.17 g/mol
InChI Key: ZUYFDEBXACJPLM-ZCFIWIBFSA-N
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Description

(1R)-3-amino-1-cyclopropylpropan-1-ol is an organic compound characterized by a cyclopropyl group attached to a propanol backbone with an amino group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol typically involves the use of chiral sources to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition reaction of cyclopropylamine with an appropriate chiral inducer. The reaction conditions are usually mild, and the process is designed to maximize stereoselectivity and yield .

Industrial Production Methods

For large-scale industrial production, the synthesis route is optimized for cost-effectiveness and efficiency. The raw materials used are generally inexpensive and readily available. The process involves multiple steps, including cycloaddition, hydrogenation, and purification, to ensure high optical purity and stable quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R)-3-amino-1-cyclopropylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions are generally carried out under controlled conditions to ensure high selectivity and yield. For example, oxidation reactions are performed in acidic or basic media, while reduction reactions are conducted under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce various alcohols or amines.

Scientific Research Applications

(1R)-3-amino-1-cyclopropylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (1R)-3-amino-1-cyclopropylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-amino-1-cyclopentanol: This compound has a similar structure but with a cyclopentyl group instead of a cyclopropyl group.

    (1R)-3-amino-1-cyclobutylpropan-1-ol: This compound features a cyclobutyl group, offering different steric and electronic properties.

Uniqueness

(1R)-3-amino-1-cyclopropylpropan-1-ol is unique due to its cyclopropyl group, which imparts distinct steric and electronic characteristics. These features make it particularly useful in the synthesis of chiral molecules and in studies of stereochemical effects in chemical reactions .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1R)-3-amino-1-cyclopropylpropan-1-ol

InChI

InChI=1S/C6H13NO/c7-4-3-6(8)5-1-2-5/h5-6,8H,1-4,7H2/t6-/m1/s1

InChI Key

ZUYFDEBXACJPLM-ZCFIWIBFSA-N

Isomeric SMILES

C1CC1[C@@H](CCN)O

Canonical SMILES

C1CC1C(CCN)O

Origin of Product

United States

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